(2-Nitrophenyl)methanesulfonyl fluoride
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Overview
Description
(2-Nitrophenyl)methanesulfonyl fluoride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methanesulfonyl fluoride typically involves the reaction of 2-nitrophenylmethanesulfonyl chloride with a fluoride source. One common method is the fluoride-chloride exchange reaction, where the chloride group in the sulfonyl chloride is replaced by a fluoride ion. This reaction can be carried out using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoride-chloride exchange reactions using efficient and cost-effective fluoride sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed:
Nucleophilic Substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.
Reduction: 2-Aminophenylmethanesulfonyl fluoride.
Oxidation: Methanesulfonic acid derivatives.
Scientific Research Applications
(2-Nitrophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (such as serine or cysteine) in the active site of enzymes. This covalent modification leads to the inhibition of enzyme activity. The nitro group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the nitro group, resulting in different reactivity and biological activity.
Phenylmethanesulfonyl Fluoride: Similar to (2-Nitrophenyl)methanesulfonyl fluoride but without the nitro group, affecting its chemical properties and applications.
(4-Nitrophenyl)methanesulfonyl Fluoride: An isomer with the nitro group in the para position, leading to variations in reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of both the nitro and sulfonyl fluoride groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the fields of organic synthesis, enzyme inhibition, and drug discovery .
Properties
IUPAC Name |
(2-nitrophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMXMZRIMPJDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675732-94-1 |
Source
|
Record name | (2-nitrophenyl)methanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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